1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine
Overview
Description
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine is an organic compound that features a piperazine ring substituted with a chloromethyl and a methylsulfonyl group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine typically involves the reaction of 2-chloro-5-methyl-4-(methylsulfonyl)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions include substituted piperazine derivatives, sulfone compounds, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Material Science: The compound is used in the synthesis of polymers and advanced materials due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid: Similar structure but with a carboxylic acid group.
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl moiety but differ in the core structure.
Uniqueness
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine is unique due to its combination of a piperazine ring with a chloromethyl and methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold in drug discovery and material science.
Properties
IUPAC Name |
1-(2-chloro-5-methyl-4-methylsulfonylphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-7-11(15-5-3-14-4-6-15)10(13)8-12(9)18(2,16)17/h7-8,14H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWYOIWVCHEFMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)Cl)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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